Benzyl phenethylcarbamate Benzyl phenethylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0998712
InChI: InChI=1S/C16H17NO2/c18-16(19-13-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18)
SMILES: C1=CC=C(C=C1)CCNC(=O)OCC2=CC=CC=C2
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol

Benzyl phenethylcarbamate

CAS No.:

Cat. No.: VC0998712

Molecular Formula: C16H17NO2

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

Benzyl phenethylcarbamate -

Specification

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
IUPAC Name benzyl N-(2-phenylethyl)carbamate
Standard InChI InChI=1S/C16H17NO2/c18-16(19-13-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18)
Standard InChI Key HWKGXMNDNPGHAX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNC(=O)OCC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)CCNC(=O)OCC2=CC=CC=C2

Introduction

Physical and Chemical Properties

Benzyl phenethylcarbamate is characterized by specific physical and chemical properties that define its behavior in various reactions and applications. The compound has a molecular formula of C16H17NO2 and a molecular weight of 255.31 g/mol. While carbamates of this type are typically colorless solids or oils at room temperature, specific physical appearance data for benzyl phenethylcarbamate is limited in the available literature.

The structure of benzyl phenethylcarbamate features a carbamate functional group (R1O(C=O)NR2) where R1 is a benzyl group and R2 is a phenethyl group. This structural arrangement influences its chemical reactivity and physical properties. The presence of two aromatic rings (one from the benzyl group and another from the phenethyl group) contributes to its UV absorbance characteristics and potential for π-π interactions in solution or crystalline states.

Applications in Pharmaceutical Research

Benzyl phenethylcarbamate and related carbamate structures have shown significant applications in pharmaceutical research, particularly in the development of antibacterial and antitumor agents.

Research on the design and synthesis of 4-Alkylidene-β-lactams has demonstrated that benzyl- and phenethyl-carbamates serve as key fragments for switching on antibacterial activity . These studies found a correlation between biological activity and the nitrogen substituent of the carbamate group. Specifically, two phenethyl-carbamate β-lactams demonstrated valuable antibacterial properties against selected linezolid-resistant strains, with minimum inhibitory concentrations of 2–4 mg L−1 . This finding highlights the potential of phenethyl-carbamate structures in addressing the growing concern of multidrug-resistant bacterial strains, particularly in chronic pathologies such as cystic fibrosis.

Additional research has focused on the antitumor properties of novel sesquiterpene lactone analogs as benzyl and phenethyl carbamates . The study reports on the synthesis and in vitro antitumor properties of novel benzyl and phenethyl carbamates of MMB (7a-7k). Screening of these MMB carbamates identified analogs with potent growth inhibition properties against a panel of 60 human cancer cell lines, with 71% of the molecules screened having GI50 values less than 2 μM . Two analogs, the benzyl carbamate 7b and the phenethyl carbamate 7k, were identified as the most active compounds. This research underscores the potential of carbamate structures in cancer drug development.

While these studies don't specifically use benzyl phenethylcarbamate itself, they demonstrate the pharmaceutical potential of closely related structures. The carbamate functional group is known to modulate the pharmacokinetic properties of drug molecules, often serving as a prodrug moiety that can be cleaved by enzymes in vivo to release active compounds. The structural similarity between benzyl phenethylcarbamate and the compounds studied in these pharmaceutical applications suggests potential areas for future research and drug development.

Biological Activity

While specific biological activity data for benzyl phenethylcarbamate itself is limited, available research offers insights into the biological properties of related carbamate structures, which can provide context for understanding the potential biological role of benzyl phenethylcarbamate.

Studies describe the antibacterial activity of phenethyl-carbamate β-lactams against Staphylococcus aureus, particularly against methicillin-resistant S. aureus (MRSA) strains . This research found that two phenethyl-carbamate β-lactams were effective antibacterial agents against selected linezolid-resistant strains, with minimum inhibitory concentrations of 2–4 mg L−1. This finding suggests that the phenethyl-carbamate moiety contributes significantly to the antibacterial properties of these compounds.

In addition, the antitumor properties of novel benzyl and phenethyl carbamates have been investigated . Research focused on the synthesis and in vitro antitumor properties of novel benzyl and phenethyl carbamates of MMB (7a-7k). Screening of these MMB carbamates identified analogs with potent growth inhibition properties against a panel of 60 human cancer cell lines, with 71% of the molecules screened having GI50 values less than 2 μM. Two analogs, the benzyl carbamate 7b and the phenethyl carbamate 7k, were identified as the most active compounds. This research highlights the potential anticancer activity of compounds containing benzyl and phenethyl carbamate structures.

Carbamates in general have been studied for their effects on biological systems, though specific biological activity data for benzyl phenethylcarbamate is limited. Phenethyl carbamates have shown activity against bacterial biofilms, suggesting potential applications in antibiofilm agents.

The biological activity of carbamates often stems from their ability to interact with various enzymes and receptors in biological systems. Some carbamates are known to inhibit cholinesterases, proteases, and other enzymes, which can lead to various pharmacological effects. The structural features of benzyl phenethylcarbamate, including its aromatic rings and carbamate linkage, could potentially enable interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Related Compounds and Structural Analogs

Benzyl phenethylcarbamate belongs to a broader family of carbamate compounds, and several structural analogs have been studied for their chemical properties and biological activities. Understanding these related compounds can provide insights into the potential applications and properties of benzyl phenethylcarbamate.

Tert-butyl 4-(2-oxoethyl)benzyl(phenethyl)carbamate is a more complex carbamate with additional functional groups . This compound has a molecular formula of C22H27NO3 and a molecular weight of 353.5 g/mol. The presence of the tert-butyl group and the 4-(2-oxoethyl) substituent on the benzyl ring differentiates it from the simpler benzyl phenethylcarbamate, potentially affecting its reactivity and biological properties.

Another structural analog described in the literature is Benzyl 4-bromobenzylcarbamate (3d), which is a structural analog where the phenethyl group is replaced by a 4-bromobenzyl group . This compound was synthesized with an 88% yield and characterized by various analytical techniques, including melting point determination (83-85°C), IR spectroscopy, NMR spectroscopy, and mass spectrometry. The presence of the bromine atom introduces potential for further functionalization through coupling reactions, such as Suzuki or Sonogashira couplings.

Based on the available literature, we can create a table comparing some of these related compounds:

Compound NameChemical FormulaStructural Differences from Benzyl PhenethylcarbamateNotable Properties
Benzyl phenethylcarbamateC16H17NO2Reference compoundParticipates in palladium-catalyzed coupling reactions
Tert-butyl 4-(2-oxoethyl)benzyl(phenethyl)carbamateC22H27NO3Contains tert-butyl group and 4-(2-oxoethyl) substituentHigher molecular weight (353.5 g/mol)
Benzyl 4-bromobenzylcarbamateC15H14BrNO2Contains 4-bromobenzyl instead of phenethyl groupMelting point: 83-85°C; potential for coupling reactions at bromine position
Phenethyl carbamate β-lactamsVariesIncorporated into β-lactam structureAntibacterial activity against MRSA strains
Benzyl and phenethyl carbamates of MMBVariesIncorporated into sesquiterpene lactone structureAntitumor properties with GI50 values <2 μM

Other carbamate analogs that could be structurally related to benzyl phenethylcarbamate include ethyl phenethylcarbamate, where the benzyl group is replaced by an ethyl group; benzyl carbamate, which lacks the phenethyl group; and benzyl cyclohexylmethylcarbamate, where the phenyl ring in the phenethyl group is replaced by a cyclohexane ring.

These structural variations can significantly affect the physical properties, chemical reactivity, and biological activities of the compounds. For instance, the presence of different substituents on the aromatic rings can modify the electron density, affecting reactivity in coupling reactions. Similarly, changing the alkyl groups attached to the nitrogen or oxygen atoms of the carbamate can influence the steric properties and hydrophobicity of the molecule, potentially altering its interactions with biological targets.

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